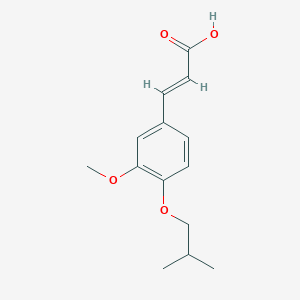

(2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid

Description

Contextualization of Cinnamic Acid Derivatives in Medicinal Chemistry

Cinnamic acid and its derivatives are a class of organic compounds that are ubiquitous in the plant kingdom, found in fruits, vegetables, and flowers. jocpr.com They form the backbone of numerous bioactive molecules and are key intermediates in the biosynthesis of many natural products. jocpr.com In the realm of medicinal chemistry, cinnamic acid derivatives have been extensively studied and have demonstrated a wide array of pharmacological activities. mdpi.comnih.gov

These compounds are recognized for their therapeutic potential, which includes but is not limited to:

Antioxidant Properties: Many cinnamic acid derivatives are potent antioxidants, capable of scavenging free radicals and mitigating oxidative stress, a key factor in various chronic diseases. jocpr.com

Anti-inflammatory Effects: Derivatives of cinnamic acid have been shown to modulate inflammatory pathways, reducing the production of pro-inflammatory mediators. mdpi.com

Antimicrobial Activity: A significant number of cinnamic acid derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. nih.gov

Anticancer Potential: Research has indicated that certain derivatives can inhibit the proliferation of cancer cells and induce apoptosis. nih.gov

Antidiabetic Effects: Some compounds in this class have shown promise in improving glucose metabolism and insulin (B600854) sensitivity. jocpr.com

The versatility of the cinnamic acid scaffold, with its phenyl ring, acrylic acid side chain, and the double bond, allows for numerous structural modifications, leading to a diverse range of biological effects. nih.govresearchgate.net This has made them a focal point for drug discovery and development.

Research Significance of Substituted Phenylacrylic Acids

Substituted phenylacrylic acids, the broader class to which (2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid belongs, are of particular interest to researchers. The nature and position of substituents on the phenyl ring can dramatically influence the compound's physicochemical properties and, consequently, its biological activity. nih.gov

Key aspects of their research significance include:

Structure-Activity Relationship (SAR) Studies: The systematic modification of substituents on the phenyl ring allows for detailed SAR studies. These investigations help in understanding how specific functional groups contribute to the molecule's interaction with biological targets, paving the way for the design of more potent and selective drugs. researchgate.net

Modulation of Pharmacokinetics: The addition of different substituent groups can alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This is a critical aspect of drug development, aiming to enhance bioavailability and therapeutic efficacy.

Target-Specific Interactions: Substitutions on the phenyl ring can lead to more specific interactions with enzymes, receptors, and other biological macromolecules, potentially reducing off-target effects and improving the safety profile of a drug candidate.

The specific compound, this compound, is a derivative of isoferulic acid. Isoferulic acid itself, a known phenolic compound, has been studied for its antioxidant and neuroprotective properties. taylorandfrancis.com The introduction of an isobutoxy group is a synthetic modification that can be hypothesized to alter its lipophilicity and steric properties, potentially influencing its biological activity.

Historical Development of Research Involving this compound

Specific research on this compound is still in its nascent stages, and as such, a detailed historical timeline of its investigation is not yet established in the scientific literature. The compound is primarily recognized as a synthetic derivative, likely developed as part of broader research programs exploring the therapeutic potential of isoferulic acid and other cinnamic acid analogues.

The historical context for this compound is therefore rooted in the long-standing interest in cinnamic acids, which dates back to their initial isolation from natural sources. The progression of research on related compounds, such as ferulic acid and isoferulic acid, has laid the groundwork for the synthesis and potential investigation of novel derivatives like the one in focus. science.org.gewikipedia.org The development of synthetic methodologies to create libraries of such compounds is a more recent advancement, driven by the need for new therapeutic agents with improved properties. scirp.org

While dedicated studies on this compound are not extensively documented, its existence points to the ongoing efforts in medicinal chemistry to explore the chemical space around known bioactive scaffolds. Future research will be crucial in elucidating the specific biological activities and potential therapeutic applications of this particular molecule.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[3-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-10(2)9-18-12-6-4-11(5-7-14(15)16)8-13(12)17-3/h4-8,10H,9H2,1-3H3,(H,15,16)/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXJPLQWXLYEGR-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454804-54-6 | |

| Record name | (2E)-3-[3-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2e 3 4 Isobutoxy 3 Methoxyphenyl Acrylic Acid and Its Precursors

Conventional Chemical Synthesis Routes to (2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid

Conventional synthetic routes typically employ well-established organic reactions to construct the target molecule. These methods often involve multi-step processes and the use of standard laboratory reagents and conditions.

One common strategy for the synthesis of this compound involves the initial esterification of a precursor, such as ferulic acid, followed by etherification and subsequent hydrolysis.

The esterification of ferulic acid with an alcohol, such as isobutanol, can be catalyzed by an acid, like sulfuric acid, typically under reflux conditions. This step protects the carboxylic acid functional group, allowing for selective modification of the phenolic hydroxyl group. The resulting ester, isobutyl ferulate, can then be etherified at the 4-hydroxyl position with an isobutyl halide in the presence of a base. The final step is the hydrolysis of the ester group to yield the desired carboxylic acid. This hydrolysis is often carried out using an aqueous base, such as sodium hydroxide (B78521), followed by acidification. chemicalbook.comnih.govnih.govmasterorganicchemistry.comuakron.edu

Classical esterification methods, while effective, can require long reaction times and may lead to the formation of byproducts. mdpi.com For example, the esterification of ferulic acid with methanol (B129727) in the presence of sulfuric acid has been reported to require 24 hours to afford methyl ferulate. mdpi.com

Table 1: Conventional Esterification of Ferulic Acid

| Alcohol | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Methanol | Sulfuric Acid | 24 h | Not specified | mdpi.com |

| Ethanol (B145695) | Sulfuric Acid | 24 h | Not specified | mdpi.com |

| Glycerol | FAE-PL | Not specified | 81% | nih.gov |

The carbon-carbon double bond of the acrylic acid moiety can be efficiently formed using the Wittig reaction or the Knoevenagel condensation. These reactions are fundamental in the synthesis of α,β-unsaturated carbonyl compounds.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. nih.gov For the synthesis of this compound, the corresponding aldehyde, 4-isobutoxy-3-methoxybenzaldehyde (B1361284), can be reacted with a Wittig reagent derived from an α-haloacetate, followed by hydrolysis of the resulting ester. A one-pot Wittig olefination-hydrolysis reaction has been described for the synthesis of substituted cinnamic acids from benzaldehydes using alkoxycarbonylmethylidenetriphenylphosphoranes in aqueous sodium hydroxide. researchgate.netresearchgate.net

The Knoevenagel condensation is another powerful method for the formation of the acrylic acid double bond. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst. researchgate.netrsc.org For the synthesis of this compound, 4-isobutoxy-3-methoxybenzaldehyde would be condensed with malonic acid. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, is often employed for the synthesis of cinnamic acids, as the condensation is accompanied by decarboxylation. wikipedia.org Ferulic acid itself is commonly synthesized via the Knoevenagel condensation of vanillin (B372448) with malonic acid. ekb.eg

Table 2: Comparison of Wittig and Knoevenagel Reactions for Cinnamic Acid Synthesis

| Reaction | Key Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Wittig Reaction | Aldehyde, Phosphonium Ylide | Base | Forms C=C bond, can be done in one-pot with hydrolysis |

| Knoevenagel Condensation | Aldehyde, Malonic Acid | Basic Catalyst (e.g., Piperidine, Pyridine) | Condensation followed by decarboxylation (Doebner modification) |

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. jocpr.comnobelprize.orgresearchgate.net Reactions such as the Heck and Suzuki couplings could potentially be employed in the synthesis of this compound or its precursors.

The Heck reaction , for instance, could be used to couple an aryl halide with an acrylate (B77674) ester. jocpr.com In this context, a halo-substituted precursor, such as 4-bromo-1-isobutoxy-2-methoxybenzene, could be coupled with an acrylic acid ester (e.g., ethyl acrylate) in the presence of a palladium catalyst and a base. Subsequent hydrolysis of the ester would yield the target acrylic acid.

The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. nobelprize.org A boronic acid or ester derivative of the 4-isobutoxy-3-methoxyphenyl moiety could be coupled with a suitable vinyl partner containing a carboxylic acid or ester group. The mild reaction conditions and tolerance of a wide range of functional groups make these methods highly attractive. nobelprize.orgrsc.org

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, guided by the principles of green chemistry. nih.govejcmpr.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Performing reactions without the use of organic solvents is a key aspect of green chemistry, as it reduces waste and the environmental impact associated with solvent production and disposal.

Solvent-free Knoevenagel condensations have been developed for the synthesis of cinnamic acid derivatives. researchgate.netresearchgate.net For example, the condensation of aryl aldehydes with malonic acid can be carried out under solvent-free conditions using microwave irradiation with polyphosphate ester as a mediator and catalyst, affording high yields. researchgate.net Similarly, solvent-free Wittig reactions have been reported for the synthesis of ethyl trans-cinnamate, demonstrating high yields and excellent stereoselectivity. acs.org A triphenylphosphine-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate (B8463686) or malononitrile (B47326) has also been shown to be effective under mild, solvent-free conditions. organic-chemistry.org

Table 3: Solvent-Free Synthesis of Cinnamic Acid Derivatives

| Reaction | Reactants | Catalyst/Mediator | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Aryl Aldehyde, Malonic Acid | Polyphosphate Ester | Microwave Irradiation | High | researchgate.net |

| Wittig Reaction | Solid Phosphorane, Liquid Aldehyde | None | - | High | acs.org |

| Knoevenagel Condensation | Aldehyde, Ethyl Cyanoacetate | Triphenylphosphine | Mild | Excellent | organic-chemistry.org |

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.netnih.gov

The esterification of ferulic acid with various alcohols has been shown to be highly efficient under microwave irradiation. nih.govresearchgate.netnih.gov For instance, the microwave-assisted esterification of ferulic acid with ethanol in the presence of sulfuric acid was completed in 5 minutes with a 94% yield, a significant improvement over the 24 hours required for the conventional method. mdpi.comnih.gov

Microwave irradiation has also been successfully applied to the Knoevenagel condensation for the synthesis of cinnamic acid derivatives. researchgate.nettheaic.org A simple and convenient synthesis of α-methyl cinnamic acid derivatives was achieved by the Knoevenagel-Doebner condensation between succinic anhydride (B1165640) and substituted benzaldehydes using sodium hydroxide as a base under microwave irradiation. theaic.org

Table 4: Microwave-Assisted Synthesis of Ferulic Acid Esters

| Alcohol | Catalyst | Power | Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethanol | H₂SO₄ | 200W | 5 min | 88 °C | 94% | nih.gov |

| Various Alcohols | H₂SO₄ | 200W | 3-5 min | - | High | nih.govresearchgate.netnih.gov |

Catalytic Strategies for Enhanced Atom Economy

The synthesis of this compound, a cinnamic acid derivative, is commonly achieved through the Knoevenagel condensation of its precursor, 4-isobutoxy-3-methoxybenzaldehyde, with malonic acid. Catalytic strategies for this reaction are pivotal in enhancing atom economy, a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the final product. jocpr.comwikipedia.org High atom economy is achieved by minimizing the generation of byproducts. libretexts.org

Traditional Knoevenagel condensations often utilize stoichiometric amounts of bases like pyridine and piperidine, which are toxic and lead to significant waste streams, thus exhibiting poor atom economy. tandfonline.com Modern catalytic approaches focus on using environmentally benign catalysts in smaller, recoverable quantities.

One effective strategy involves replacing traditional bases with greener alternatives. Studies on various benzaldehydes have shown that benign amines or ammonium (B1175870) salts can serve as effective catalysts. tandfonline.com For instance, ammonium bicarbonate has been identified as an efficient catalyst for the solvent-free Knoevenagel condensation, providing excellent conversion and high yields of the corresponding cinnamic acids. tandfonline.comtue.nl This method significantly improves atom economy by reducing the need for excess reagents and avoiding hazardous solvents. tue.nl The reaction proceeds through a condensation step followed by decarboxylation, often in a one-pot, solvent-free process, which further enhances its environmental credentials. tandfonline.com

The table below summarizes the performance of various catalysts in the Knoevenagel condensation of syringaldehyde (B56468), a structurally related benzaldehyde (B42025), demonstrating the feasibility of using greener alternatives.

| Catalyst | Conversion (%) | Yield (%) |

| Piperidine | 99 | 95 |

| Butyl amine | 99 | 95 |

| Dibutylamine | 99 | 95 |

| Triethyl amine | 99 | 95 |

| 1,2-Diaminoethane | 99 | 99 |

| 2-Amino-ethanol | 99 | 95 |

| Benzylamine | 99 | 95 |

| Ammonium bicarbonate | 99 | 95 |

| Ammonium acetate | 99 | 95 |

| Ammonium chloride | 95 | 85 |

This table is interactive. Data derived from studies on syringaldehyde condensation. tandfonline.com

Chemoenzymatic Synthesis Approaches to this compound

Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes to catalyze chemical reactions under mild conditions. For a compound like this compound, which is an ester of ferulic acid, enzymes such as lipases and ferulic acid esterases are particularly relevant. researchgate.net These enzymes can be employed in the synthesis of the final compound or its precursors.

Lipase-catalyzed reactions, such as esterification and transesterification, are well-established methods for producing derivatives of phenolic acids like ferulic acid. researchgate.netmdpi.com For instance, immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), can be used to synthesize feruloylated glycerols from ethyl ferulate. researchgate.net A similar strategy could be adapted to synthesize the target molecule by reacting a ferulic acid ester with isobutanol or by the direct esterification of ferulic acid with isobutanol. The enzymatic approach offers high selectivity, reducing the need for protecting groups and minimizing side reactions, which simplifies purification and improves yields. mdpi.com

Ferulic acid esterases (FAEs) represent another class of enzymes with high potential. researchgate.net These enzymes naturally cleave ester bonds between hydroxycinnamic acids and polysaccharides in plant cell walls but can also be used for synthesis. researchgate.net FAEs have shown higher activity and selectivity than lipases for the synthesis of certain feruloylated compounds, such as 1-glyceryl ferulate from ferulic acid. researchgate.net This suggests that FAEs could be highly effective for the targeted synthesis of this compound.

Enzymatic oxidation is another avenue. Laccases and tyrosinases can be used to create novel derivatives from ferulic acid through dimerization or polymerization, which could then be further modified. mdpi.com Studies have shown that enzymatic oxidation of ferulic acid can lead to the formation of various dimers and trimers, highlighting the synthetic utility of these enzymes. mdpi.com

Optimization of Reaction Parameters for Yield and Purity in this compound Production

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. The Knoevenagel condensation is a key step where optimization plays a significant role.

Key Parameters for Optimization:

Catalyst: The choice and concentration of the catalyst are critical. As shown in the table above, various catalysts can achieve high conversion, but the selection may also depend on cost, toxicity, and ease of separation. tandfonline.com For heterogeneous catalysts, the amount of catalyst needs to be optimized to ensure high conversion within a reasonable time frame. nih.gov

Reactant Ratio: The molar ratio of the aldehyde precursor (4-isobutoxy-3-methoxybenzaldehyde) to the active methylene compound (e.g., malonic acid) is important. While traditional methods often required a large excess of malonic acid, newer solvent-free procedures have shown that reducing the amount to just 1.2 equivalents has no negative impact on reaction rate or yield, thereby improving material efficiency. tue.nl

Temperature: The reaction temperature significantly influences the reaction rate. For solvent-free Knoevenagel condensations, temperatures around 90°C have proven effective for achieving high conversion within a few hours. tandfonline.com For reactions using heterogeneous catalysts in solution, ambient temperature is often sufficient. nih.gov

Solvent: The choice of solvent can impact reaction efficiency and product solubility. Green solvents like water or ethanol are preferred. nih.govresearchgate.net In some cases, protic solvents have been shown to perform better than aprotic ones by stabilizing reaction intermediates. nih.gov However, solvent-free conditions represent the most environmentally friendly option, eliminating solvent-related waste and purification steps. tandfonline.comtue.nl

Reaction Time: Optimizing the reaction time is essential to ensure complete conversion without the formation of degradation products. Monitoring the reaction progress using techniques like HPLC is standard practice. tandfonline.com Efficient catalytic systems can reduce reaction times from several hours to just a few minutes. nih.gov

The following table presents a summary of optimized conditions found for Knoevenagel condensation reactions involving substituted benzaldehydes.

| Parameter | Optimized Condition | Rationale / Finding |

| Catalyst | Ammonium Bicarbonate | Benign, efficient for solvent-free reactions, avoids toxic pyridine/piperidine. tandfonline.com |

| Catalyst Loading | 10 mg (for MOF catalyst) | Sufficient for 100% conversion in 5 minutes for a 1 mmol scale reaction. nih.gov |

| Reactant Ratio | 1 : 1.2 (Aldehyde : Malonic Acid) | Reduces waste compared to traditional methods requiring a large excess of malonic acid. tue.nl |

| Temperature | Room Temperature to 90°C | Dependent on the catalytic system; mild conditions are achievable with highly active catalysts. tandfonline.comnih.gov |

| Solvent | Ethanol / Solvent-free | Ethanol is a green solvent promoting high conversion; solvent-free is ideal for sustainability. tandfonline.comnih.gov |

| Time | 5 minutes to 2 hours | Highly dependent on catalyst and temperature; shorter times are economically favorable. tandfonline.comnih.gov |

This table is interactive and summarizes general findings for optimizing Knoevenagel condensation reactions.

By carefully tuning these parameters, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Exploration of Pre Clinical Biological Activities of 2e 3 4 Isobutoxy 3 Methoxyphenyl Acrylic Acid

Antimicrobial Efficacy against Selected Pathogens

Antifungal Properties

Derivatives of ferulic acid have demonstrated notable antifungal activities against a range of fungal pathogens. The esterification of ferulic acid, in particular, has been shown to enhance its antifungal efficacy. For instance, methyl and ethyl esters of ferulic acid have exhibited stronger inhibitory effects on the mycelial growth, spore germination, and germ tube elongation of Alternaria alternata, a fungus responsible for postharvest black spot disease in pears, when compared to ferulic acid itself. researchgate.net This enhanced activity is attributed to increased damage to the fungal cell membranes, leading to the leakage of intracellular contents. researchgate.net

Studies have also indicated that ferulic acid can inhibit the growth of Fusarium verticillioides, a fungus that contaminates maize and produces mycotoxins. frontiersin.org The antifungal activity of ferulic acid and its derivatives is often dependent on the specific fungal strain and the concentration of the compound. frontiersin.org

| Compound | Fungal Species | Observed Effect |

|---|---|---|

| Methyl Ferulate | Alternaria alternata | Inhibition of mycelial growth and spore germination. researchgate.net |

| Ethyl Ferulate | Alternaria alternata | Stronger inhibition of spore germination and greater damage to cell ultrastructure compared to methyl ferulate. researchgate.net |

| Ferulic Acid | Fusarium graminearum | IC50 values ranging from 0.7 to 2.2 mM depending on the strain. frontiersin.org |

| Ferulic Acid | Fusarium verticillioides | Inhibition of radial growth and fumonisin production. frontiersin.org |

Other Investigated Biological Activities in Pre-clinical Models

Beyond antifungal properties, pre-clinical studies have explored other potential therapeutic applications of ferulic acid and its derivatives, particularly in the areas of enzyme inhibition and receptor modulation.

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing skin-lightening agents. ekb.egekb.eg Ferulic acid has been shown to directly bind to and inhibit tyrosinase activity. nih.gov The inhibitory effect of ferulic acid derivatives can be influenced by the nature of the substituent on the phenyl ring. ekb.egekb.eg For example, the introduction of a halogen substituent has been reported to improve the inhibitory effects on monophenolase activity. ekb.egekb.eg The length of the alkyl chain in ester derivatives can also alter the inhibitory properties and hydrophobicity of the compound. ekb.eg

α-Glucosidase Inhibition:

α-Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition can help in managing blood glucose levels. Ferulic acid has been found to strongly inhibit α-glucosidase with a reported IC50 value of 0.866 mg/mL. nih.govnjit.eduresearchgate.net The mechanism of inhibition by ferulic acid has been identified as non-competitive. nih.govnjit.eduresearchgate.net Studies have shown that ferulic acid can alter the secondary structure of α-glucosidase upon binding. nih.govnjit.eduresearchgate.net

| Enzyme | Compound | IC50 Value | Mechanism of Inhibition |

|---|---|---|---|

| Tyrosinase | Ferulic Acid | Data not uniformly reported, but effective inhibition observed. nih.gov | Direct binding to the enzyme. nih.gov |

| α-Glucosidase | Ferulic Acid | 0.866 mg/mL. nih.govnjit.eduresearchgate.net | Non-competitive. nih.govnjit.eduresearchgate.net |

| α-Amylase | Ferulic Acid | 0.622 mg/mL. nih.govnjit.eduresearchgate.net | Mixed. nih.govnjit.eduresearchgate.net |

In vitro studies have suggested that ferulic acid and its derivatives can modulate various cellular signaling pathways, which may involve interactions with specific receptors. For instance, some ferulic acid derivatives have been investigated for their potential to interact with estrogen receptors (ER) and epidermal growth factor receptors (EGFR). jmchemsci.com

Furthermore, research has indicated that ferulic acid can modulate inflammatory responses by affecting signaling pathways such as NF-κB and MAPK. mdpi.com Some derivatives have been shown to act as antagonists for the fibroblast growth factor receptor-1, which is involved in angiogenesis. nih.gov Another study pointed to the potential of ferulic acid derivatives to interact with the P2Y12 receptor. nih.gov These findings suggest a broad range of potential molecular targets for this class of compounds, although specific receptor binding affinities and mechanisms of action require further detailed investigation.

Elucidation of Molecular Mechanisms of Action for 2e 3 4 Isobutoxy 3 Methoxyphenyl Acrylic Acid

Identification of Cellular and Molecular Targets

Extensive research into the specific molecular interactions of (2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid is necessary to fully characterize its biological activity. Current publicly available scientific literature does not provide specific data on the direct binding of this compound to proteins or nucleic acids.

Protein Binding Interactions

There is no specific information available in the reviewed scientific literature detailing the direct protein binding interactions of this compound.

DNA/RNA Interactions

Detailed studies on the direct interactions between this compound and DNA or RNA have not been reported in the available scientific literature.

Modulation of Intracellular Signaling Pathways

The precise effects of this compound on key intracellular signaling pathways have not been specifically elucidated in the currently available research.

NF-κB Pathway Inhibition

There is no direct evidence in the scientific literature to suggest that this compound inhibits the NF-κB pathway.

MAPK Signaling Cascade Involvement

The involvement of this compound in the MAPK signaling cascade has not been documented in the reviewed scientific literature.

PI3K/Akt Pathway Regulation

There is no specific information available in the scientific literature regarding the regulation of the PI3K/Akt pathway by this compound.

Gene Expression Regulation in Target Cells

The regulation of gene expression is a fundamental process by which a cell controls the production of functional gene products, such as proteins and functional RNAs. The interaction of small molecules with cellular machinery can significantly alter the transcription and translation of specific genes, leading to changes in cellular function. For this compound, while direct evidence is not available, its structural similarity to other phenolic compounds, such as derivatives of ferulic acid, suggests potential mechanisms of gene expression regulation.

Research on structurally similar compounds, like phenethyl esters of ferulic acid, has demonstrated the capacity to influence gene expression. For instance, studies have shown that these related compounds can increase the expression of genes involved in steroidogenesis in testicular Leydig cells. nih.gov This includes the upregulation of genes encoding enzymes critical for cholesterol biosynthesis and subsequent steroid production. nih.gov The proposed mechanism for these effects often involves the activation of transcription factors that bind to promoter regions of target genes, thereby initiating transcription.

Given its structure, this compound could potentially interact with nuclear receptors or other transcription factors. The isobutoxy and methoxy (B1213986) groups on the phenyl ring may influence its binding affinity and specificity to these regulatory proteins. Hypothetically, upon entering a target cell, the compound could bind to a cytoplasmic or nuclear receptor, inducing a conformational change that allows the receptor-ligand complex to translocate to the nucleus and modulate the expression of specific genes.

A hypothetical pathway for gene expression regulation by this compound is presented below.

| Potential Cellular Target | Hypothesized Mechanism of Action | Potential Downstream Effect |

| Nuclear Receptors (e.g., PPARs, LXRs) | Direct binding and activation or inhibition of the receptor. | Altered expression of genes involved in lipid metabolism, inflammation, and cellular differentiation. |

| Transcription Factors (e.g., Nrf2, NF-κB) | Modulation of signaling pathways that lead to the activation or inhibition of these transcription factors. | Changes in the expression of antioxidant response genes or pro-inflammatory cytokines. |

| Epigenetic Modifiers (e.g., HDACs, DNMTs) | Inhibition or activation of enzymes that modify chromatin structure. | Alterations in the epigenetic landscape, leading to long-term changes in gene expression patterns. |

It is crucial to emphasize that these are theoretical pathways, and experimental validation is required to determine the actual effects of this compound on gene expression.

Receptor Agonism or Antagonism Mechanisms

The biological activity of a compound is often mediated through its interaction with specific cellular receptors. These interactions can either activate the receptor, mimicking the effect of an endogenous ligand (agonism), or block the receptor's activity, preventing the endogenous ligand from binding (antagonism).

For this compound, its potential to act as a receptor agonist or antagonist would be dictated by its three-dimensional structure and its ability to fit into the binding pocket of a receptor. The acrylic acid moiety, along with the substituted phenyl ring, provides a scaffold that could interact with various receptor types.

In silico studies on the related compound, ferulic acid, have suggested potential interactions with receptors implicated in breast cancer, such as MCF-7 receptors. nih.gov These computational models predict binding to these receptors, indicating a potential for modulating their activity. nih.gov While these are predictions for a different molecule, they highlight the possibility that similar acrylic acid derivatives could engage with cellular receptors.

Potential receptor targets for this compound could include:

G-protein coupled receptors (GPCRs): The structural features of the compound might allow it to interact with the transmembrane domains or extracellular loops of various GPCRs, potentially modulating downstream signaling cascades.

Nuclear receptors: As mentioned in the previous section, these receptors are prime candidates for interaction, which could lead to agonistic or antagonistic effects on gene transcription.

Enzyme-linked receptors: The compound could potentially bind to the extracellular domain of enzyme-linked receptors, either activating or inhibiting their intracellular kinase activity.

The table below outlines hypothetical receptor interactions for this compound.

| Receptor Class | Potential Interaction | Hypothesized Functional Outcome |

| G-Protein Coupled Receptors (GPCRs) | Agonism or Antagonism | Modulation of second messenger systems (e.g., cAMP, IP3/DAG) |

| Nuclear Receptors | Agonism or Antagonism | Regulation of target gene expression |

| Ligand-gated Ion Channels | Allosteric Modulation | Potentiation or inhibition of ion flow across the cell membrane |

Further experimental investigation, such as radioligand binding assays and functional cellular assays, would be necessary to identify specific receptor targets and characterize the nature of the interaction (agonism vs. antagonism).

Membrane Permeability and Transport Mechanisms

The ability of a compound to exert an intracellular effect is contingent upon its capacity to cross the cell membrane. The physicochemical properties of this compound, such as its lipophilicity, size, and charge, will determine its membrane permeability and the mechanism by which it enters the cell.

The cell membrane is a lipid bilayer that acts as a barrier to the free diffusion of most molecules. nih.gov Small, uncharged, and lipophilic molecules can often pass through the membrane via passive diffusion, moving down their concentration gradient. youtube.com The presence of the isobutoxy group in this compound likely increases its lipophilicity compared to unsubstituted acrylic acid, which may enhance its ability to passively diffuse across the cell membrane.

Cells possess a variety of transport proteins that facilitate the movement of molecules across the membrane. researchgate.net These can include transporters for organic acids, which could potentially recognize and transport the acrylic acid portion of the molecule.

The potential mechanisms for the cellular uptake of this compound are summarized in the table below.

| Transport Mechanism | Description | Relevance to this compound |

| Passive Diffusion | Movement across the membrane down a concentration gradient without the help of a transport protein. youtube.com | The uncharged, lipophilic form of the compound is likely to cross the membrane via this mechanism. |

| Facilitated Diffusion | Movement across the membrane down a concentration gradient with the aid of a channel or carrier protein. | If a specific carrier protein recognizes the compound, this could be a mode of entry. |

| Active Transport | Movement across the membrane against a concentration gradient, requiring energy and a carrier protein. | Less likely for initial uptake unless the compound is mistaken for an endogenous substrate of an active transporter. |

The study of the membrane permeability of this compound would involve experimental systems such as the parallel artificial membrane permeability assay (PAMPA) or cell-based assays using cell lines like Caco-2. These studies would provide quantitative data on its ability to cross biological membranes and offer insights into the predominant transport mechanisms.

Structure Activity Relationship Sar Studies of 2e 3 4 Isobutoxy 3 Methoxyphenyl Acrylic Acid and Its Analogs

Impact of Isobutoxy Moiety Modifications on Biological Activity

The isobutoxy group at the C4 position of the phenyl ring is a key feature distinguishing (2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid from its natural precursor, ferulic acid, which possesses a hydroxyl group at this position. This modification significantly impacts the molecule's lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

SAR studies on related cinnamic acid derivatives have shown that the nature of the alkoxy group at the para-position is critical for various biological activities. For instance, in the context of hypolipidemic agents, the length of the p-alkoxy substituent is essential for activity, with longer chains (C12-C16) showing higher efficacy. nih.gov Modification of the 4-hydroxy group of ferulic acid to various alkyl esters, including isobutyl ferulate, has been explored to enhance antiproliferative and cytotoxic effects. researchgate.net

Systematic modifications of the isobutoxy group can be explored to probe its role:

Chain Length and Branching: Altering the isobutoxy group to other alkoxy groups of varying lengths (e.g., ethoxy, propoxy, hexyloxy) and branching patterns (e.g., n-butoxy, sec-butoxy, tert-butoxy) can modulate the molecule's steric bulk and lipophilicity. Increasing the chain length generally enhances lipophilicity, which may improve membrane permeability and access to hydrophobic binding pockets. However, excessive bulk could also lead to steric hindrance, preventing optimal binding. acs.org

Introduction of Polar Groups: Replacing the isobutoxy group with moieties containing polar functional groups (e.g., ethers, amines, amides) can alter the compound's solubility and hydrogen bonding capacity. This can be crucial for interacting with polar residues in a target's active site.

Cyclic Analogs: Incorporating cyclic structures, such as cyclohexyloxy or benzyloxy groups, can introduce conformational constraints and additional points of interaction (e.g., π-stacking with a benzyloxy group), potentially leading to increased potency and selectivity.

The following table illustrates potential modifications to the isobutoxy moiety and their predicted impact on physicochemical properties, which are expected to influence biological activity.

| Modification of Isobutoxy Group | Predicted Change in Lipophilicity | Predicted Change in Steric Bulk | Potential Impact on Activity |

| Shorter alkyl chain (e.g., ethoxy) | Decrease | Decrease | May alter binding affinity and solubility |

| Longer linear alkyl chain (e.g., n-octyloxy) | Increase | Increase | Could enhance membrane permeability but may cause steric clashes |

| Branched isomer (e.g., sec-butoxy) | Similar/Slight Increase | Similar/Slight Increase | May provide a better fit for specific hydrophobic pockets |

| Introduction of a polar group (e.g., 2-methoxyethoxy) | Decrease | Increase | May introduce new hydrogen bonding interactions |

| Replacement with a cyclic group (e.g., cyclohexyloxy) | Increase | Significant Increase | Introduces conformational rigidity, potentially improving selectivity |

Influence of Methoxyphenyl Substituents on Molecular Interactions

The substitution pattern on the phenyl ring is a well-established determinant of the biological activity of cinnamic acid derivatives. nih.govmdpi.com In this compound, the methoxy (B1213986) group at the C3 position and the isobutoxy group at the C4 position play crucial roles in defining the electronic properties of the ring and its potential interactions with biological targets.

The bioactivity of natural cinnamic acid derivatives is largely governed by the presence of hydroxy (-OH) and methoxy (-OCH3) substituents. mdpi.com The methoxy group is a prevalent feature in many natural products and approved drugs, valued for its ability to influence ligand-target binding, physicochemical properties, and ADME parameters. nih.gov Studies have shown that methoxylated derivatives of cinnamic acid often exhibit higher biological activity than their corresponding hydroxy-derivatives. mdpi.com

The key influences of the methoxyphenyl substituents include:

Electron-Donating Effects: The methoxy and isobutoxy groups are electron-donating, which increases the electron density of the aromatic ring. libretexts.org This can enhance interactions with electron-deficient regions of a receptor and is known to be important for the antioxidant properties of related phenolic acids. researchgate.net

Hydrogen Bond Acceptance: The oxygen atoms of both the methoxy and isobutoxy groups can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues (e.g., -NH or -OH groups) in a protein's binding site.

Hydrophobic Interactions: The methyl and isobutyl components of these groups contribute to the molecule's hydrophobicity, facilitating entry into and interaction with nonpolar pockets within the target protein.

Positional Importance: The relative positions of the substituents are critical. The 3-methoxy, 4-alkoxy substitution pattern is common in many bioactive molecules. Altering this pattern, for example, by moving the methoxy group to the C2 or C5 position, would significantly change the molecule's shape and electronic distribution, likely leading to a different biological activity profile. Research on ferulic acid (4-hydroxy-3-methoxycinnamic acid) highlights the importance of the 3-methoxy group in conjunction with the 4-position substituent for its antioxidant activity. nih.gov

The following table summarizes the types of molecular interactions facilitated by the substituents on the phenyl ring.

| Substituent | Position | Potential Molecular Interactions |

| Methoxy (-OCH3) | C3 | Hydrogen bond acceptor, Hydrophobic interactions, van der Waals forces |

| Isobutoxy (-OCH2CH(CH3)2) | C4 | Hydrogen bond acceptor, Significant hydrophobic interactions, van der Waals forces |

| Phenyl Ring | - | π-π stacking, Cation-π interactions |

Role of the Acrylic Acid Moiety in Target Binding

The acrylic acid moiety (-CH=CH-COOH) is a defining feature of cinnamic acids and is fundamental to their biological activity. nih.gov This functional group consists of a carboxylic acid connected to a vinyl group and possesses several characteristics that enable it to participate in various types of target binding.

Hydrogen Bonding and Ionic Interactions: The carboxylic acid group is a versatile pharmacophore. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. At physiological pH, the carboxylic acid can be deprotonated to form a carboxylate anion (-COO⁻), which can engage in strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine, lysine, or histidine in a receptor binding site.

Michael Acceptor Activity: The α,β-unsaturated carbonyl system of the acrylic acid moiety makes it a potential Michael acceptor. This allows the molecule to form covalent bonds with nucleophilic residues, such as the thiol group of cysteine or the amino group of lysine, on a target protein. This covalent, often irreversible, binding can lead to potent and prolonged inhibition of enzyme activity.

Conformational Rigidity: The double bond in the acrylic acid linker imparts a degree of rigidity to the molecule, holding the phenyl ring and the carboxylic acid group in a relatively fixed spatial arrangement. This pre-organization can reduce the entropic penalty of binding to a target, potentially leading to higher affinity.

Modification of the acrylic acid moiety can drastically alter the compound's binding mode and activity. For example, esterification of the carboxylic acid (e.g., to methyl or ethyl ferulate) removes its ability to act as a strong hydrogen bond donor or to form ionic bonds, which can reduce activity against certain targets while potentially increasing cell permeability due to increased lipophilicity. nih.gov

Stereochemical Considerations and E/Z Isomerism Effects

The double bond within the acrylic acid moiety of this compound gives rise to geometric isomerism, resulting in two possible stereoisomers: the E-isomer (trans) and the Z-isomer (cis). The "E" designation in the compound's name specifies the trans configuration, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond. This is the most common and generally more stable isomer for naturally occurring cinnamic acids. nih.gov

Stereochemistry plays a pivotal role in biological activity because biological macromolecules like enzymes and receptors are chiral and possess three-dimensional binding sites. The precise 3D arrangement of a ligand's functional groups must be complementary to the target's binding site to achieve optimal interaction.

Impact on Molecular Shape: The E- and Z-isomers have distinct molecular shapes. The E-isomer typically adopts a more extended, linear conformation, while the Z-isomer has a more bent or folded shape. This difference in geometry can profoundly affect how the molecule fits into a binding pocket. One isomer may bind with high affinity, while the other may not fit at all or may bind in a different, non-productive orientation.

Activity Differences: Studies on various classes of bioactive compounds have demonstrated that E/Z isomerism can be a critical determinant of biological activity. For instance, in a series of novel oxazolidinones, the E-isomer was found to be more potent as an antibacterial agent than the corresponding Z-isomer. mdpi.com It is therefore highly probable that the E- and Z-isomers of this compound and its analogs would exhibit different biological activities and potencies. The superior stability and prevalence of the E-isomer often mean it is the biologically relevant form, but the potential activity of the Z-isomer cannot be discounted without empirical testing.

The separation and individual biological evaluation of both E- and Z-isomers are essential components of a thorough SAR study to fully understand the stereochemical requirements for activity.

Rational Design Strategies for Enhanced Potency and Selectivity

Rational design strategies leverage the understanding gained from SAR studies to create new molecules with improved therapeutic properties. The goal is to optimize the interactions with the desired biological target while minimizing off-target effects. Based on the analysis of this compound, several strategies can be proposed.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's activity or pharmacokinetic profile.

The carboxylic acid could be replaced with a tetrazole or a hydroxamic acid, which are common bioisosteres that can mimic the acidic proton and hydrogen bonding capabilities of the original group.

The methoxy group could be substituted with other small electron-donating groups like an ethyl group or a halogen like chlorine, which can modulate electronic properties and metabolic stability.

Structure-Based Design: If the 3D structure of the biological target is known (e.g., from X-ray crystallography or NMR), computational tools like molecular docking can be used to predict how analogs will bind. This allows for the design of modifications that specifically enhance favorable interactions (e.g., adding a group to form a new hydrogen bond or to better fill a hydrophobic pocket) and remove unfavorable steric clashes.

Scaffold Hopping and Fragmentation: This involves making more significant changes to the core structure. For instance, the phenyl ring could be replaced with a different aromatic or heteroaromatic ring system (e.g., pyridine (B92270), thiophene) to explore new interaction possibilities and alter physicochemical properties. Alternatively, the molecule could be broken down into its key fragments (methoxyphenyl group, acrylic acid) to identify the minimal pharmacophore required for activity.

Conformational Constraint: Introducing rigid elements, such as incorporating the acrylic acid double bond into a ring system, can lock the molecule into a specific "active" conformation. This pre-organization can increase binding affinity by reducing the entropic cost of binding and may also enhance selectivity for the target.

By combining these strategies, medicinal chemists can systematically evolve the lead compound into a more potent, selective, and drug-like candidate.

Pharmacokinetics and Metabolism Studies of 2e 3 4 Isobutoxy 3 Methoxyphenyl Acrylic Acid in Pre Clinical Models

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes

There is no available data from in vitro studies investigating the metabolic stability of (2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid in either liver microsomes or hepatocytes from any preclinical species. Such studies are essential for predicting a compound's intrinsic clearance and its susceptibility to first-pass metabolism in the liver.

Absorption and Distribution Studies in Animal Models

Information regarding the absorption and distribution of this compound in animal models is not present in the current body of scientific literature. Key pharmacokinetic parameters such as bioavailability, the volume of distribution, and tissue penetration remain undetermined.

Identification of Major Metabolites and Metabolic Pathways

While general metabolic pathways for cinnamic acid derivatives often include hydroxylation, reduction of the acrylic acid double bond, and subsequent phase II conjugation reactions like glucuronidation and sulfation, the specific major metabolites and metabolic pathways for this compound have not been identified. Research has shown that the metabolism of related cinnamic acid derivatives can involve ester hydrolysis and hydroxylation. However, without dedicated studies, the precise biotransformation of this compound is unknown.

Excretion Profiles in Animal Models

There are no published studies detailing the excretion profiles of this compound in any animal models. Consequently, the primary routes of elimination (e.g., renal or fecal) and the extent to which the parent compound and its potential metabolites are excreted are not known.

Influence of Species Differences on Metabolic Fate

The influence of species differences on the metabolic fate of this compound has not been investigated. It is well-established that significant variations in drug metabolism can occur between different preclinical species (such as rats, mice, dogs, and primates) and humans. These differences can affect the rate of metabolism and the types of metabolites formed. For instance, studies on other substituted cinnamate (B1238496) esters have highlighted species-specific metabolic pathways. Without comparative metabolic studies, it is impossible to predict which animal model might best represent human metabolism for this compound.

Advanced Analytical and Characterization Methodologies for 2e 3 4 Isobutoxy 3 Methoxyphenyl Acrylic Acid

Quantitative Analysis in Biological Matrices (e.g., plasma, tissue homogenates)

The accurate quantification of (2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid in complex biological matrices such as plasma and tissue homogenates is fundamental for pharmacokinetic and metabolic studies. Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-ESI-MS/MS) is a highly sensitive and specific method for this purpose. nih.gov The sample preparation typically involves protein precipitation from plasma or homogenization of tissues, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analyte. nih.gov

The method validation is performed to ensure reliability, covering parameters such as linearity, accuracy, precision, recovery, and matrix effect. nih.gov An internal standard, structurally similar to the analyte, is used to correct for variations during sample processing and analysis. This robust methodology allows for the determination of the compound's concentration over a wide dynamic range, essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.990 | > 0.995 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +7.8% |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Recovery (%) | Consistent and reproducible | > 85% |

| Matrix Effect (%) | CV ≤ 15% | < 12% |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a validated High-Performance Liquid Chromatography (HPLC) method is essential for the quality control, stability testing, and quantification of this compound in various samples. A reversed-phase HPLC (RP-HPLC) method is commonly employed for the separation of this compound from its impurities and degradation products. pensoft.net

Method development involves optimizing several chromatographic parameters, including the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer like phosphate (B84403) buffer), flow rate, and column temperature. pensoft.netresearchgate.net Detection is typically performed using a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance.

Validation is conducted according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). pensoft.netmdpi.com A well-validated method ensures that the analytical results are reliable and reproducible.

| Parameter | Condition/Result | |

|---|---|---|

| Chromatographic Conditions | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.net | |

| Flow Rate | 1.0 mL/min pensoft.net | |

| Detection | UV at 264 nm researchgate.net | |

| Column Temperature | 30 °C pensoft.net | |

| Validation Summary | Linearity (R²) | 0.999 mdpi.com |

| Accuracy (Recovery) | 98.0% - 102.0% | |

| Precision (RSD) | < 2.0% researchgate.net | |

| LOD | 0.15 µg/mL | |

| LOQ | 0.50 µg/mL mdpi.com |

Mass Spectrometry (MS) Applications in Metabolic Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for metabolic profiling and identifying the biotransformation products of this compound. High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide accurate mass measurements that facilitate the determination of elemental compositions for metabolites. news-medical.net

Metabolic profiling studies are conducted in vitro (e.g., using liver microsomes) or in vivo (e.g., analyzing urine or plasma from dosed animals). The data acquired can reveal common metabolic pathways such as oxidation (hydroxylation), demethylation, dealkylation, and conjugation with endogenous molecules like glucuronic acid or sulfate. nih.gov Tandem MS (MS/MS) experiments are performed to fragment the metabolite ions, providing structural information that aids in their definitive identification. nih.gov

| Metabolite | Metabolic Reaction | Chemical Formula | Expected [M+H]⁺ m/z |

|---|---|---|---|

| Parent Compound | - | C₁₄H₁₈O₄ | 251.1283 |

| O-deisobutylated metabolite | O-dealkylation | C₁₀H₁₀O₄ | 195.0657 |

| O-demethylated metabolite | O-demethylation | C₁₃H₁₆O₄ | 237.1127 |

| Hydroxylated metabolite | Hydroxylation | C₁₄H₁₈O₅ | 267.1232 |

| Glucuronide conjugate | Glucuronidation | C₂₀H₂₆O₁₀ | 427.1604 |

Spectroscopic Techniques for Elucidating Compound-Target Interactions (e.g., Fluorescence Spectroscopy, Surface Plasmon Resonance)

Understanding the interaction between this compound and its biological targets is crucial for elucidating its mechanism of action. Several spectroscopic techniques are employed for this purpose.

Fluorescence Spectroscopy is widely used to study drug-protein binding. nih.gov Many proteins contain intrinsic fluorophores, such as tryptophan residues. The binding of a ligand like this compound to a protein can cause a change in the local environment of these fluorophores, leading to a quenching or enhancement of the fluorescence intensity or a shift in the emission wavelength. mdpi.com By titrating the protein with the compound, one can determine key binding parameters, including the binding constant (Kₐ) and the number of binding sites (n). mdpi.com

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the kinetics of molecular interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution of the compound is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated.

Other techniques such as Circular Dichroism (CD) can reveal changes in the secondary structure of a protein upon ligand binding, while Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction. researchgate.net

| Technique | Parameter | Hypothetical Value |

|---|---|---|

| Fluorescence Spectroscopy | Binding Constant (Kₐ) | 1.5 x 10⁵ M⁻¹ |

| Number of Binding Sites (n) | ~1 | |

| Surface Plasmon Resonance (SPR) | Association Rate (kₐ) | 2.0 x 10³ M⁻¹s⁻¹ |

| Dissociation Rate (kₑ) | 3.0 x 10⁻³ s⁻¹ | |

| Dissociation Constant (Kₑ) | 15 µM |

X-ray Crystallography of Co-crystal Structures with Biological Targets

X-ray crystallography provides the most detailed, atomic-level view of how a ligand binds to its biological target. Obtaining a high-resolution co-crystal structure of this compound complexed with its target protein can reveal the precise binding mode, orientation, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net

The process involves co-crystallizing the purified target protein with the compound and then exposing the resulting crystal to a focused beam of X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the three-dimensional structure of the complex can be modeled. nih.gov This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. While a specific co-crystal structure for this compound may not be publicly available, the data obtained from such an experiment would be presented in a standardized format.

| Parameter | Value |

|---|---|

| PDB ID | (Hypothetical) |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions (a, b, c in Å) | 50.1, 85.3, 110.5 nih.govresearchgate.net |

| Resolution (Å) | 1.8 |

| R-work / R-free | 0.19 / 0.22 |

| Key Interactions | Hydrogen bond to Ser-123; π-π stacking with Phe-210 nih.gov |

Computational and Theoretical Studies on 2e 3 4 Isobutoxy 3 Methoxyphenyl Acrylic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is instrumental in understanding the potential mechanism of action for compounds like (2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid.

In typical docking studies involving cinnamic acid analogues, the compound is docked into the active site of a specific protein target to evaluate its binding affinity and interaction patterns. benthamdirect.com For instance, studies on similar structures often target enzymes like cyclooxygenases (COXs), lipoxygenases (LOXs), or receptor proteins such as the Epidermal Growth Factor Receptor (EGFR). benthamdirect.comnih.gov The primary goal is to determine the binding energy, with more negative values indicating a more stable and favorable interaction. mdpi.com

The analysis of the resulting ligand-protein complex focuses on identifying key non-covalent interactions. These interactions are critical for the stability of the complex and the biological activity of the ligand. Common interactions observed for this class of compounds include:

Hydrogen Bonds: The carboxylic acid group and the methoxy (B1213986) group of the title compound are potential hydrogen bond donors and acceptors, respectively. These can form strong interactions with polar amino acid residues (e.g., Glutamic acid, Aspartic acid, Serine) in the protein's active site. mdpi.com

Hydrophobic Interactions: The isobutoxy group and the phenyl ring contribute to the molecule's hydrophobicity, allowing it to interact favorably with non-polar residues like Leucine, Valine, and Phenylalanine. scispace.com

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan.

By comparing the docking scores and interaction patterns of this compound with known inhibitors, researchers can predict its potential as a modulator of the target protein. scispace.com

| Target Protein | Binding Energy (kcal/mol) (Hypothetical) | Key Interacting Amino Acid Residues (Hypothetical) | Interaction Type |

| EGFR | -8.5 | Met793, Lys745 | Hydrogen Bond, Hydrophobic |

| COX-2 | -9.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-π Stacking |

| 5-LOX | -7.9 | His367, Leu368, Phe421 | Hydrophobic, Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of cinnamic acid, QSAR models are developed to predict their therapeutic potential and guide the design of new, more potent analogues. nih.gov

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule lead to changes in its biological activity. nih.gov To build a QSAR model, a set of molecules with known activities is used as a training set. Various molecular descriptors are calculated for each molecule, which can be categorized as:

Electronic Descriptors: Such as partial charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which describe the electronic properties of the molecule. nih.gov

Steric (Geometrical) Descriptors: Including molecular weight, volume, surface area, and specific topological indices that relate to the size and shape of the molecule. nih.gov

Hydrophobic Descriptors: Like the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Through statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links these descriptors to the observed biological activity. benthamdirect.comnih.gov For instance, QSAR studies on cinnamic acid derivatives have shown that electronic and geometric properties are often key determinants of their activity. benthamdirect.comnih.gov A well-validated QSAR model can then be used to predict the activity of new, unsynthesized compounds like this compound, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.com For this compound, MD simulations can provide detailed insights into its conformational flexibility and the stability of its interaction with a biological target, complementing the static picture provided by molecular docking. mdpi.com

An MD simulation begins with the docked complex of the ligand and the protein. mdpi.com The system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a specific period, typically nanoseconds to microseconds. mdpi.com

Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound in the active site. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. This helps identify which parts of the protein are flexible and which are stabilized by the ligand's binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, providing a dynamic view of these crucial interactions. mdpi.com

MD simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in the protein or ligand that may be important for biological function. nih.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Before a compound can become a viable drug, it must possess favorable ADME properties. In silico tools and online servers like SwissADME and ADMETLab are widely used to predict these properties early in the drug discovery process, saving time and resources. mdpi.comresearchgate.net For this compound, these predictions offer a preliminary assessment of its drug-likeness.

Key ADME parameters predicted for cinnamic acid analogues include:

Absorption: Predictions focus on human intestinal absorption and cell permeability (e.g., Caco-2 permeability). brazilianjournals.com.br Physicochemical properties are assessed against empirical rules like Lipinski's Rule of Five and Veber's rules to gauge oral bioavailability. mdpi.comresearchgate.net

Distribution: This includes predictions of blood-brain barrier (BBB) penetration, plasma protein binding, and the volume of distribution (Vdss). mdpi.comresearchgate.net

Metabolism: A crucial aspect is the compound's interaction with cytochrome P450 (CYP) enzymes. In silico models predict whether the compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which is vital for anticipating drug-drug interactions. mdpi.combrazilianjournals.com.br

Excretion: Predictions can include total clearance (CLtot) and half-life (T1/2). researchgate.net

These computational models are built using large datasets of known compounds and employ machine learning algorithms to make their predictions. brazilianjournals.com.br

| ADME Property | Predicted Outcome for a Cinnamic Acid Analogue | Significance |

| Physicochemical Properties | ||

| Lipinski's Rule of Five | No violations | Good potential for oral bioavailability. brazilianjournals.com.br |

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. brazilianjournals.com.br |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects. brazilianjournals.com.br |

| P-glycoprotein Substrate | No | Not likely to be actively removed from cells by this efflux pump. brazilianjournals.com.br |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. mdpi.com |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scispace.com For this compound, DFT calculations can elucidate its intrinsic electronic properties, which are fundamental to its reactivity and interactions.

DFT calculations can determine several key electronic parameters:

Optimized Molecular Geometry: The calculation finds the lowest energy conformation of the molecule, providing precise bond lengths and angles. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. scispace.comnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are prone to electrophilic attack, and electron-poor regions (electrophilic sites), which are susceptible to nucleophilic attack. scispace.com This is valuable for understanding how the molecule will interact with biological receptors.

Hirshfeld Charge Analysis: This method partitions the electron density among the atoms in the molecule to calculate partial atomic charges, offering further insight into the electronic distribution and reactive sites. nih.gov

These theoretical calculations provide a detailed understanding of the molecule's electronic characteristics, which underpins its behavior in biological systems. mdpi.com

Research on Derivatives and Analogs of 2e 3 4 Isobutoxy 3 Methoxyphenyl Acrylic Acid

Synthesis and Biological Evaluation of Ester Derivatives

The synthesis of ester derivatives of acrylic acids is a common strategy to modulate their physicochemical properties, such as lipophilicity, which can influence their biological activity and absorption. The esterification of the carboxylic acid group can be achieved through various standard chemical methods.

One common synthetic route involves the reaction of the parent acrylic acid with an appropriate alcohol in the presence of an acid catalyst. Another approach is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. For instance, studies on related methoxyphenyl acrylic acids have demonstrated the synthesis of various alkyl and aryl esters. While specific studies on the ester derivatives of (2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid are not extensively documented, the general methodologies are well-established.

The biological evaluation of these ester derivatives would typically involve screening for various activities. For example, a study on a hybrid compound of a chalcone-salicylate, which shares structural similarities, involved spectroscopic analysis and molecular docking to explore its potency against breast cancer.

Table 1: Examples of Ester Derivatives of Related Cinnamic Acids and Their Potential Biological Activities

| Derivative Type | Potential Biological Activity |

| Alkyl Esters | Anti-inflammatory, Antimicrobial |

| Aryl Esters | Anticancer, Antioxidant |

| Glycosyl Esters | Enhanced water solubility, potential for targeted delivery |

Amide and Hydrazide Analogs Development

The development of amide and hydrazide analogs represents another important avenue in the structural modification of this compound. These modifications can significantly alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability, potentially leading to improved biological activity.

The synthesis of amide analogs is typically achieved by coupling the parent carboxylic acid with a primary or secondary amine using a coupling agent. A study on 3,4,5-trimethoxyphenyl acrylamides described their preparation via a coupling reaction between the corresponding cinnamic acid and various aliphatic amines. These acrylamide (B121943) analogs were evaluated as potential antinarcotic agents and showed strong inhibitory effects on morphine withdrawal syndrome in mice.

Hydrazide derivatives can be synthesized by reacting the corresponding ester of the acrylic acid with hydrazine (B178648) hydrate. These hydrazides are versatile intermediates for the synthesis of various heterocyclic compounds. Research on other carboxylic acids has shown that hydrazide-hydrazone derivatives possess promising biological properties, including antibacterial and anticancer activities.

Table 2: Amide and Hydrazide Analogs of Cinnamic Acid Derivatives and Their Investigated Biological Roles

| Analog Type | Synthetic Precursors | Investigated Biological Activity |

| Amides | Carboxylic acid, Amine | Antinarcotic, Anticancer |

| Hydrazides | Ester, Hydrazine hydrate | Antibacterial, Anticancer |

Heterocyclic Ring Incorporations into the Core Structure

Incorporating heterocyclic rings into the core structure of this compound is a well-established strategy in medicinal chemistry to generate novel compounds with diverse biological activities. Heterocycles can introduce new pharmacophoric features, alter the electronic properties, and improve the binding affinity of the molecule to biological targets.

One common approach involves the use of hydrazide derivatives as key intermediates. For example, hydrazides can be cyclized with various reagents to form five- or six-membered heterocyclic rings. A study detailed the synthesis of pyridazin-3,6-dione and phthalazin-3,8-dione derivatives from the reaction of hydrazides with maleic anhydride (B1165640) and phthalic anhydride, respectively. Additionally, reactions with acetylacetone (B45752) or ethyl acetoacetate (B1235776) can yield pyrazole (B372694) derivatives.

Another strategy involves the Claisen-Schmidt condensation of a heterocyclic ketone with an appropriate benzaldehyde (B42025) to form chalcone-like compounds, which are precursors to other heterocyclic systems. Research on heterocyclic chalcone (B49325) derivatives has revealed their potential as efflux pump inhibitors in bacteria and as anticancer agents.

Table 3: Examples of Heterocyclic Rings Incorporated into Cinnamic Acid-like Scaffolds

| Heterocyclic Ring | Synthetic Intermediate | Potential Pharmacological Application |

| Pyridazine | Hydrazide | Anti-inflammatory, Antibacterial |

| Phthalazine | Hydrazide | Cardiovascular, Anticancer |

| Pyrazole | Hydrazide | Antifungal, Antimalarial |

| Oxazine/Thiazine | Chalcone | Antibacterial |

Prodrug Strategies Based on this compound